molecular formula C18H19FN2O B12607383 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one CAS No. 918145-50-3

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one

Cat. No.: B12607383
CAS No.: 918145-50-3
M. Wt: 298.4 g/mol
InChI Key: FBXUGIJTBIOFOY-UHFFFAOYSA-N
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Description

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridine core substituted with a 2-fluorophenyl group at the 6-position and a propyl-pyrrolidin-2-one chain at the 3-position.

Properties

CAS No.

918145-50-3

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]pyrrolidin-2-one

InChI

InChI=1S/C18H19FN2O/c19-16-7-2-1-6-15(16)17-10-9-14(13-20-17)5-3-11-21-12-4-8-18(21)22/h1-2,6-7,9-10,13H,3-5,8,11-12H2

InChI Key

FBXUGIJTBIOFOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves several steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 2-fluorobenzaldehyde with a suitable reagent to form 2-fluorophenylpyridine.

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions involving the use of reagents such as triethylamine and dichloromethane.

    Formation of the Pyrrolidin-2-one Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidin-2-one ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of pyrrolidin-2-one derivatives is highly dependent on substituents attached to the arylpiperazine/piperidine or pyridine moieties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogues and Their Activities
Compound Name Substituents/Modifications Target Receptor (pKi) Antiarrhythmic ED50 (mg/kg) Hypotensive Activity (Duration >1 hr) Reference
1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one 2-Chlorophenyl (piperazine) α1-AR: 7.13 N/A Not reported
1-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}pyrrolidin-2-one 4-Chlorophenyl (piperazine) α2-AR: 7.29 N/A Not reported
1-{3-[4-(2-Ethoxyphenyl)piperazin-1-yl]propyl}pyrrolidin-2-one 2-Ethoxyphenyl (piperazine) Moderate α1/α2-AR affinity 1.0 (iv) Yes
1-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-3-phenyl-pyrrolidin-2-one 3-Phenyl-pyrrolidinone + piperazine α1-AR: 6.43 N/A Yes (at 5.0 mg/kg iv)
Target Compound 2-Fluorophenyl (pyridine) Not reported Not reported Not reported N/A

Key Observations

Substituent Position and Receptor Selectivity :

  • The position of halogens on the phenyl ring significantly impacts receptor selectivity. For example, 2-chlorophenyl derivatives (e.g., compound 7) show high α1-AR affinity (pKi = 7.13), whereas 4-chlorophenyl analogs (e.g., compound 18) favor α2-AR binding (pKi = 7.29) .
  • The 2-fluorophenyl group in the target compound may similarly influence receptor interaction, but fluorinated analogs are underrepresented in the available data.

Antiarrhythmic Activity :

  • The 2-ethoxyphenyl derivative (compound 13) exhibits the highest prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in epinephrine-induced arrhythmia models . This suggests that alkoxy substituents enhance antiarrhythmic efficacy compared to halogens.

Hypotensive Effects :

  • Compounds with hydroxyl or multiple fluorine substituents on the phenyl ring (e.g., 4-hydroxy or 2,4-difluoro derivatives) demonstrate prolonged hypotensive effects (>1 hour) at low doses (2.5–5.0 mg/kg iv) . The target compound’s fluorophenyl group may confer similar stability but requires experimental validation.

Biological Activity

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one, a compound featuring a pyrrolidine core, has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be described by its IUPAC name:

  • IUPAC Name : 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one
  • Molecular Formula : C₁₄H₁₈FN₃O

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values reported at 75 µg/mL and 125 µg/mL respectively .
  • The presence of halogen substituents, such as fluorine in this compound, is believed to enhance its antibacterial efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been particularly promising:

  • In vitro studies have demonstrated that compounds similar to 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). IC50 values for these activities have been reported in the range of 5.1 to 22.08 µM .

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives:

  • Study on Antimicrobial Properties :
    • A study evaluated various pyrrolidine derivatives for their antimicrobial activities against a panel of bacteria and fungi. The results indicated that compounds with specific substituents exhibited enhanced activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis .
  • Anticancer Evaluation :
    • Research conducted on thiazolidinone derivatives revealed that modifications in the structure significantly impacted their anticancer efficacy. Compounds with specific substitutions showed IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialBacillus subtilis75 µg/mL
AntibacterialEnterococcus faecalis125 µg/mL
AnticancerHepG26.19 µM
AnticancerMCF-75.10 µM

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